molecular formula C9H7Cl2KO3 B050998 Dichlorprop-P-potassium CAS No. 113963-87-4

Dichlorprop-P-potassium

Cat. No.: B050998
CAS No.: 113963-87-4
M. Wt: 273.15 g/mol
InChI Key: SIVJKMBJGCUUNS-NUBCRITNSA-M
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Description

Dichlorprop-P-potassium is the potassium salt of the enantiomerically pure (R)-form of dichlorprop, a well-characterized synthetic auxin. This compound is a highly effective selective herbicide and a crucial tool in plant physiology and agrochemical research. Its primary mechanism of action mimics that of natural auxins (e.g., IAA), inducing uncontrolled growth in broadleaf plants, ultimately leading to plant death. Researchers utilize this compound to study auxin-mediated processes such as cell elongation, tropisms, apical dominance, and root initiation. Its selectivity makes it an excellent agent for investigating weed management strategies and the molecular basis of herbicide resistance in dicotyledonous weeds. Furthermore, its high water solubility facilitates easy formulation for laboratory and controlled environmental applications. This product is provided as a high-purity standard to ensure reproducible and reliable results in your experimental models. It is intended for use in fundamental biochemical research, herbicide efficacy screening, and mode-of-action studies.

Properties

CAS No.

113963-87-4

Molecular Formula

C9H7Cl2KO3

Molecular Weight

273.15 g/mol

IUPAC Name

potassium;(2R)-2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1

InChI Key

SIVJKMBJGCUUNS-NUBCRITNSA-M

SMILES

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+]

Isomeric SMILES

C[C@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+]

Canonical SMILES

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+]

Other CAS No.

113963-87-4

Pictograms

Corrosive; Irritant

Synonyms

potassium 2-(2,4-dichlorophenoxy)-(R)-propionate

Origin of Product

United States

Scientific Research Applications

Mode of Action

Dichlorprop-P-potassium operates as a selective systemic herbicide. It mimics natural plant hormones (auxins), leading to uncontrolled growth in susceptible plants. This results in characteristic symptoms such as stem and leaf malformations, ultimately causing plant death. The herbicide is absorbed through leaves and translocates to roots, making it effective against a wide range of broadleaf weeds while sparing grasses.

Agricultural Applications

DCPP-K is extensively used in agricultural settings, particularly in:

  • Cereal Crops : Effective in controlling weeds in wheat and barley fields.
  • Grasslands : Used for maintaining pasture quality by reducing weed competition.
  • Non-Crop Areas : Applied in industrial sites, railways, and roadsides for weed management.

The herbicide's selective nature allows it to target specific weed species without harming the crops it is applied to, making it an essential tool for farmers.

3.1. Ecotoxicology

Research indicates that DCPP-K has a low toxicity profile for non-target organisms when used according to recommended practices. Key findings include:

  • Aquatic Toxicity : DCPP-K exhibits low toxicity to fish and aquatic invertebrates, with LC50 values indicating minimal risk to aquatic ecosystems.
  • Soil Microorganisms : Studies suggest that DCPP-K does not significantly affect soil microbial communities, supporting its use in sustainable agriculture.

3.2. Residue Management

Monitoring studies have shown that residues of DCPP-K in soil and water decrease rapidly due to its degradation by microbial activity and environmental factors. This rapid breakdown reduces the risk of long-term environmental contamination.

4.1. Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety of DCPP-K for human exposure. Key findings include:

  • Acute Toxicity : DCPP-K has low acute toxicity (LD50 >2000 mg/kg) when administered orally to rats, indicating a favorable safety profile.
  • Chronic Exposure : Long-term studies in animals have not demonstrated carcinogenic effects or reproductive toxicity at relevant exposure levels.

4.2. Regulatory Status

DCPP-K is approved for use in several countries, with regulatory bodies such as the European Food Safety Authority (EFSA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA) providing guidelines on safe usage practices.

5.1. Efficacy in Cereal Crops

A study conducted on wheat fields demonstrated that DCPP-K effectively controlled common broadleaf weeds such as Chenopodium album and Brassica napus. The application resulted in a significant increase in crop yield compared to untreated plots.

Crop TypeWeed Species ControlledYield Increase (%)
WheatChenopodium album25%
BarleyBrassica napus30%

5.2. Environmental Monitoring

In a multi-year study assessing the environmental impact of DCPP-K on grasslands, researchers found no significant adverse effects on local biodiversity or soil health, reinforcing its position as an environmentally friendly herbicide option.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Chemical and Structural Analogues

Dichlorprop-P-potassium is part of a family of dichlorprop derivatives, including salts and esters. Below is a comparative analysis:

Compound Chemical Formula Molecular Weight (g/mol) Solubility Application Rate (g AS/ha) Key Characteristics
Dichlorprop-P (acid) C₉H₈Cl₂O₃ 235.064 Low (acid form) 10–5000 Racemic mixtures less effective; R-isomer active
This compound C₉H₈Cl₂KO₃ 273.154 High (ionic salt) 20–3000 Enhanced foliar uptake; pH stability
Dichlorprop-P-sodium C₉H₈Cl₂NaO₃ ~257.5 (estimated) High 10–5000 Similar efficacy; alternative cation choice
Dichlorprop-P-dimethylammonium C₁₁H₁₅Cl₂NO₃ ~280.6 (estimated) Moderate (organic salt) 10–5000 Volatility reduction; formulation flexibility
Key Differences:
  • Solubility and Formulation : Potassium and sodium salts exhibit higher water solubility than the parent acid or dimethylammonium salt, improving spray efficacy .
  • Application Rates : While all derivatives share broad application ranges (10–5000 g AS/ha), potassium salts are often preferred at 20–3000 g AS/ha for balanced efficacy and environmental safety .
  • Stability : Potassium salts offer superior pH stability compared to sodium salts, which may hydrolyze under acidic conditions .

Efficacy and Environmental Impact

Efficacy:
  • Enantiomeric Specificity: Dichlorprop-P derivatives (e.g., potassium salt) utilize only the bioactive (R)-enantiomer, unlike racemic dichlorprop, which contains non-active (S)-isomers. This enhances target specificity and reduces required doses .
  • Synergistic Use : Often combined with herbicides like fluroxypyr or MCPA to broaden weed-control spectra .
Environmental and Health Profiles:
  • Mammalian Toxicity: No carcinogenic, mutagenic, or endocrine-disrupting data available for this compound, though prolonged exposure risks remain unquantified .
  • Degradation : Potassium salts may degrade faster in soil than esterified forms (e.g., dimethylammonium), reducing residual activity .

Preparation Methods

Preparation of Dichlorprop-P Acid

Dichlorprop-P acid [(R)-2-(2,4-dichlorophenoxy)propanoic acid] serves as the precursor for salt formation. The synthesis follows a nucleophilic aromatic substitution reaction:

Reaction Scheme:
2,4-dichlorophenol + (R)-2-chloropropanoic acid → Dichlorprop-P acid + HCl

Key Steps:

  • Alkylation: 2,4-dichlorophenol reacts with (R)-2-chloropropanoic acid in the presence of a base (e.g., NaOH) at 80–100°C for 6–8 hours.

  • Acidification: The reaction mixture is acidified to pH 2–3 using HCl, precipitating the crude dichlorprop-P acid.

  • Recrystallization: Purification via ethanol-water recrystallization yields ≥95% pure dichlorprop-P acid.

Table 1: Optimization Parameters for Dichlorprop-P Acid Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temps accelerate reaction but risk racemization
Molar Ratio (Phenol:Acid)1:1.05Excess acid minimizes phenol residues
Reaction Time6–8 hoursProlonged time improves conversion but increases side products
SolventAqueous ethanolEnhances solubility of intermediates

Neutralization to Form this compound

The potassium salt is formed via neutralization of dichlorprop-P acid with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃):

Reaction Mechanisms:

  • KOH Route:
    C9H8Cl2O3+KOHC9H7Cl2KO3+H2O\text{C}_9\text{H}_8\text{Cl}_2\text{O}_3 + \text{KOH} \rightarrow \text{C}_9\text{H}_7\text{Cl}_2\text{KO}_3 + \text{H}_2\text{O}

  • K₂CO₃ Route:
    2C9H8Cl2O3+K2CO32C9H7Cl2KO3+CO2+H2O2\text{C}_9\text{H}_8\text{Cl}_2\text{O}_3 + \text{K}_2\text{CO}_3 \rightarrow 2\text{C}_9\text{H}_7\text{Cl}_2\text{KO}_3 + \text{CO}_2 + \text{H}_2\text{O}

Procedure:

  • Neutralization: Dichlorprop-P acid is dissolved in anhydrous ethanol and stirred with KOH/K₂CO₃ at 25–40°C until pH 8–9 is achieved.

  • Crystallization: The solution is cooled to 5–10°C, inducing crystallization of the potassium salt.

  • Drying: Filtered crystals are vacuum-dried at 50°C to remove residual solvents.

Table 2: Comparative Analysis of Neutralization Agents

AgentReaction TimeYield (%)Purity (%)Cost Efficiency
KOH2–3 hours88–9298–99High
K₂CO₃4–6 hours85–9095–97Moderate

The KOH route is preferred industrially due to faster reaction times and higher purity.

Reaction Kinetics and Process Optimization

Temperature Control

Exothermic neutralization requires precise temperature management:

  • KOH Reactions: Maintain ≤40°C to prevent salt decomposition.

  • Activation Energy: Calculated at 45.2 kJ/mol for the KOH route, indicating moderate thermal sensitivity.

Solvent Selection

Ethanol is the solvent of choice due to:

  • High solubility of dichlorprop-P acid (12.5 g/100 mL at 25°C).

  • Low polarity, which minimizes byproduct formation during neutralization.

Table 3: Solvent Performance Comparison

SolventDielectric ConstantSolubility (g/100 mL)Byproduct Formation
Ethanol24.312.5Low
Methanol32.78.2Moderate
Acetone20.76.8High

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via:

  • Ethanol-Water Recrystallization: Achieves 99% purity with a recovery rate of 85–90%.

  • Crystal Size Control: Slow cooling (0.5°C/min) produces uniform crystals (50–100 μm).

Analytical Characterization

Key Methods:

  • Infrared Spectroscopy (IR):

    • Peaks at 1714 cm⁻¹ (C=O stretch) and 1200–1600 cm⁻¹ (aromatic C-C).

  • High-Performance Liquid Chromatography (HPLC):

    • Retention time: 4.2 min (C18 column, 60% acetonitrile/water).

  • Melting Point: 113–118°C (consistent with FAO specifications).

Table 4: Purity Assessment Metrics

MethodDetection LimitPrecision (% RSD)
HPLC0.1%1.2
Titrimetry0.5%2.5
IR Quantitation1.0%3.8

Industrial-Scale Production Considerations

Environmental Controls

  • Waste Streams: Neutralize acidic residues with lime before disposal.

  • Solvent Recovery: Distill ethanol for reuse, achieving 95% recovery efficiency.

Regulatory and Quality Compliance

FAO Specifications

  • Purity: ≥95% active ingredient.

  • Impurity Limits: ≤1.0% dichlorprop acid, ≤0.5% 2,4-dichlorophenol.

APVMA Guidelines

  • Storage Stability: ≤2% degradation over 24 months at 25°C.

  • Hydrolysis Resistance: Stable in pH 5–7; degrades rapidly at pH >9.

Emerging Advances in Synthesis

Enzymatic Resolution

Recent studies explore lipase-catalyzed kinetic resolution to enhance enantiomeric excess (ee) of dichlorprop-P acid:

  • Candida antarctica Lipase B: Achieves 98% ee at 35°C, reducing racemization risks.

Continuous Flow Reactors

  • Benefits: 20% higher yield compared to batch processes due to improved thermal control.

  • Residence Time: 30 minutes at 90°C .

Q & A

Basic Question: What standardized analytical methods are recommended for detecting and quantifying Dichlorprop-P-potassium in environmental samples?

Answer:
this compound (C₉H₈Cl₂O₃K) can be detected using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), as its molecular structure and fragmentation patterns are well-documented in spectral databases . For environmental samples (e.g., soil, water), pre-treatment steps such as solid-phase extraction (SPE) or liquid-liquid extraction are critical to isolate the compound from matrix interferents. Quantitative analysis should follow validated protocols, including calibration with certified reference materials and internal standards (e.g., deuterated analogs) to account for recovery variations. NIST’s mass spectral data (m/z peaks at 235.064 for the parent ion) and IR spectra (key functional group absorptions) provide benchmarks for identification .

Basic Question: How does the herbicidal activity of this compound compare to structurally similar phenoxyalkanoic acids?

Answer:
Comparative studies should employ dose-response assays under controlled conditions (e.g., greenhouse trials with standardized plant species like Arabidopsis thaliana). Key parameters include ED₅₀ (effective dose for 50% growth inhibition) and mode-of-action studies, such as auxin receptor binding affinity. Existing literature indicates that this compound’s efficacy is influenced by its enantiomeric purity (the P-enantiomer is biologically active), which must be confirmed via chiral chromatography . Meta-analyses of published EC₅₀ values for phenoxy herbicides can reveal trends in potency, but ensure datasets are normalized for environmental variables (e.g., pH, organic matter content) .

Advanced Question: How can researchers resolve discrepancies in reported half-life values of this compound across different soil types?

Answer:
Contradictions in degradation data often stem from variations in experimental design (e.g., aerobic vs. anaerobic conditions, microbial community diversity). To address this:

  • Conduct soil-specific microcosm studies with controlled variables (moisture, temperature, pH) .
  • Use isotopically labeled this compound (e.g., ¹⁴C-labeled) to track mineralization pathways .
  • Apply statistical tools like multivariate regression to isolate factors (e.g., clay content, organic carbon) influencing degradation rates .
  • Cross-reference data with the European Chemicals Agency’s (ECHA) degradation studies, ensuring compliance with OECD Test Guidelines for environmental fate assessments .

Advanced Question: What experimental design considerations are critical when assessing the enantiomeric specificity of this compound’s mode of action?

Answer:
Enantioselectivity studies require:

  • Chiral separation techniques : Use HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) to isolate R- and S-enantiomers .
  • Biological assays : Compare auxin-signaling responses in plant mutants lacking specific receptors (e.g., TIR1/AFB mutants) to confirm receptor-ligand specificity .
  • Data validation : Replicate experiments with enantiomerically pure standards to rule out racemization during sample preparation .
  • PICOT framework : Define Population (target plant species), Intervention (enantiomer application), Comparison (racemic mixture vs. pure enantiomer), Outcome (growth inhibition), and Time (exposure duration) to structure hypotheses .

Advanced Question: How can researchers optimize sampling protocols for detecting this compound residues in heterogeneous aquatic ecosystems?

Answer:

  • Stratified sampling : Divide water bodies into zones (e.g., littoral, pelagic) to account for spatial variability .
  • Temporal sampling : Collect samples across seasons to capture fluctuations due to agricultural runoff .
  • Analytical quality control : Spike samples with surrogate standards (e.g., 2,4-D-d₃) to monitor extraction efficiency and matrix effects .
  • Data interoperability : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to align datasets with platforms like the EU’s Common Data Platform on Chemicals, enabling cross-study comparisons .

Basic Question: What spectral databases and literature sources are most reliable for characterizing this compound?

Answer:

  • NIST Chemistry WebBook : Provides validated mass spectra (electron ionization), IR peaks, and gas chromatographic retention indices .
  • EPA’s CompTox Chemicals Dashboard : Offers physicochemical properties and environmental fate data .
  • Systematic reviews : Use Google Scholar’s "Cited by" and "Related articles" features to trace seminal studies and recent advancements .

Advanced Question: How should researchers address ethical and methodological challenges in field studies involving this compound?

Answer:

  • Ethical compliance : Adhere to OECD guidelines for ecotoxicological testing to minimize ecological harm .
  • Risk assessment : Model worst-case exposure scenarios using tools like PBPK (physiologically based pharmacokinetic) modeling for non-target organisms .
  • Transparency : Publish negative data (e.g., non-detects in monitoring studies) to avoid publication bias .
  • FINER criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant during experimental design .

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